![molecular formula C9H8FN3O B1344685 [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937651-13-3](/img/structure/B1344685.png)

[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

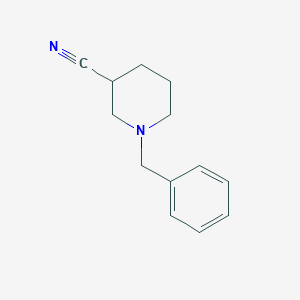

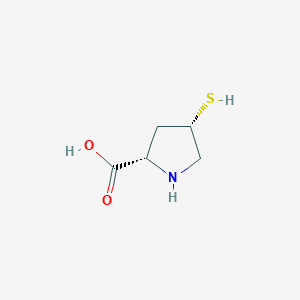

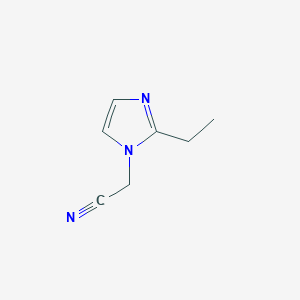

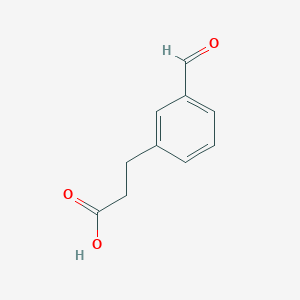

“[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” is a compound with the CAS Number: 937651-13-3. It has a molecular weight of 193.18 and its IUPAC name is [3- (3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine . The compound is solid in physical form and should be stored at 4°C, protected from light .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8FN3O/c10-7-3-1-2-6 (4-7)9-12-8 (5-11)14-13-9/h1-4H,5,11H2 . This indicates that the molecule is composed of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

“this compound” has a boiling point of 330.4±52.0 C at 760 mmHg . It is a solid compound and should be stored at 4°C, protected from light .Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine, involves condensation reactions that yield high-purity compounds characterized by spectroscopic techniques such as FT-IR, DSC, NMR, and mass spectrometry. These methods ensure the precise determination of the chemical structure and physical properties of the compounds, laying the groundwork for their application in various scientific endeavors (Shimoga et al., 2018).

Optical and Electrochemical Properties

Compounds structurally related to this compound have been investigated for their nonlinear optical properties, which are critical in optoelectronics. For instance, derivatives containing 2-fluoro-4-methoxy phenyl groups have shown potential as optical limiters, indicating their applicability in protecting sensitive optical sensors from damage by intense light pulses (Chandrakantha et al., 2011).

Antimicrobial and Antifungal Activities

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively explored. These compounds exhibit significant activity against a range of bacterial and fungal pathogens, making them candidates for the development of new antimicrobial agents. For example, specific derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential utility in addressing drug-resistant infections (Desai et al., 2016).

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has also been highlighted in scientific research. Certain compounds synthesized via one-pot reactions have displayed cytotoxic activities against various cancer cell lines, including A549, HT29, and HT1080 cells. This suggests their potential as leads for the development of new anticancer therapeutics (Ramazani et al., 2014).

Material Science Applications

In material science, 1,3,4-oxadiazole derivatives have been utilized in the synthesis of novel polymers with high thermal stability and desirable optoelectronic properties. These polymers find applications in electrochromic devices, highlighting the compound's utility in developing advanced materials for electronic and photonic applications (Constantin et al., 2019).

Future Directions

While specific future directions for “[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine” were not found in the search results, it’s worth noting that there is a growing interest in heterocyclic systems such as 1,3,4-oxadiazoles due to their wide range of biological activities . These compounds could potentially be used in the future in medicine and agriculture .

properties

IUPAC Name |

[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPZJQKVXUVXRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)